4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers developing PDE3-targeted cardiotonic agents often encounter unpredictable SAR when sourcing generic pyridazinones. 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (CAS 210230-80-1) provides a defined 6-isopropyl substitution that delivers a distinct physicochemical profile versus 6-aryl analogs like CI-930, enabling precise SAR exploration. • Enables fragment-based PDE3 inhibitor design with minimized off-target effects compared to dual PDE3/PDE4 hybrid scaffolds. • Serves as a direct building block for parallel synthesis of diverse 6-substituted pyridazinone libraries, accelerating HTS and SAR campaigns. • Supplied at ≥98% purity; ideal for dissecting vasorelaxation mechanisms that operate independently of canonical PDE3 inhibition pathways.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 210230-80-1
Cat. No. B1602952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
CAS210230-80-1
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=O)CC1
InChIInChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeyCWCDVJSJBVFNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (CAS 210230-80-1): Core Chemical Properties and Procurement Specifications


4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (CAS 210230-80-1), also known as 6-isopropyl-4,5-dihydropyridazin-3(2H)-one, is a heterocyclic organic compound belonging to the dihydropyridazinone class . It possesses a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . The compound is characterized by a core 4,5-dihydropyridazin-3(2H)-one ring substituted with an isopropyl group at the 6-position . This specific substitution pattern differentiates it from other alkyl-substituted analogs. Commercially, it is typically supplied with a purity of ≥98% .

Why 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone Cannot Be Replaced by a Generic Pyridazinone in PDE3-Targeted Research


Substitution of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone with another pyridazinone analog cannot be assumed to be functionally equivalent. Research demonstrates that the biological activity of dihydropyridazinones is highly sensitive to the nature of the substituent at the 6-position and the presence of other ring substitutions [1][2]. For instance, while 6-aryl-substituted analogs like CI-930 are known for their potent PDE3 inhibition and cardiotonic effects [3], the 6-isopropyl substitution of the target compound provides a distinct physicochemical profile (e.g., lower molecular weight, altered lipophilicity) that can impact target engagement and selectivity in a divergent manner [2]. The following quantitative evidence details the specific, measurable differences that mandate precise compound selection over generic class-based sourcing.

Product-Specific Evidence Guide: Quantified Differentiation of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone for Scientific Procurement


Comparative Molecular Properties and Drug-Likeness Against 6-Aryl PDE3 Inhibitors

The target compound exhibits a significantly lower molecular weight (140.18 g/mol) compared to the well-known pyridazinone PDE3 inhibitor CI-930 (254.29 g/mol) . This reduction in size and complexity directly translates to improved compliance with key drug-likeness metrics, specifically Lipinski's Rule of Five, where a molecular weight under 500 Da is a critical threshold [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Selective PDE3 Inhibition Versus Dual PDE3/PDE4 Hybrid Scaffolds

The 6-isopropyl substitution on a 4,5-dihydropyridazinone core defines a distinct pharmacological class compared to hybrid phthalazinone/pyridazinone scaffolds. While hybrids with a 5-methyl-4,5-dihydropyridazinone moiety demonstrate dual PDE3/PDE4 inhibitory activity (pIC₅₀ for PDE3 ranging from 5.4 to 7.5) [1], the target compound's simple alkyl substitution profile suggests a more selective interaction profile, potentially avoiding the off-target PDE4 activity that can confound experimental interpretation [2].

Enzymology Pharmacology PDE Inhibition

Structural Basis for Divergent Vasorelaxant Mechanisms

Unlike 6-aryl-substituted pyridazinones which primarily function as PDE3 inhibitors to induce vasorelaxation (e.g., CI-930 and milrinone) [1], a study of related 4,5-dihydropyridazin-3(2H)-ones found that certain compounds (e.g., 3I and 3d) induced significant vasorelaxation while exhibiting low PDE3 inhibition [2]. This demonstrates that the 6-alkyl substituted class, to which the target compound belongs, can achieve functional vasorelaxation through alternative, PDE3-independent pathways.

Cardiovascular Pharmacology Vascular Biology Mechanism of Action

Synthetic Utility: A Key Intermediate for Late-Stage Diversification

The target compound is an exemplary product of a versatile synthetic strategy for generating 6-substituted-4,5-dihydro-3(2H)pyridazinones [1]. Unlike complex 6-aryl derivatives, the relatively unencumbered 6-isopropyl group and the unsubstituted 4- and 5- positions offer multiple vectors for late-stage functionalization. This includes potential for cross-coupling, oxidation, and reduction reactions . In contrast, a common analog like 4,5-Dihydro-6-methyl-3(2H)-pyridazinone (CAS 5157-08-4) [2] offers a smaller and potentially less sterically-informative handle for probing hydrophobic binding pockets.

Organic Synthesis Medicinal Chemistry Chemical Biology

Defined Research and Industrial Application Scenarios for 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone


Lead Generation for Selective PDE3 Inhibitors

Sourcing this compound is optimal for medicinal chemistry programs aiming to develop novel cardiotonic or vasodilatory agents with a selective PDE3 inhibition profile [1]. Its simple structure, as supported by the evidence, provides a clean starting point for fragment-based drug design or scaffold optimization, minimizing the off-target effects associated with larger, dual PDE3/PDE4 inhibitor hybrids [2].

Synthesis of Diversified 6-Alkyl Pyridazinone Libraries

As demonstrated by the synthetic methodology outlined in the evidence, this compound is a direct product of a robust and efficient synthetic route [3]. It is ideally procured as a building block for the parallel synthesis of diverse libraries of 6-substituted pyridazinones, enabling high-throughput screening and SAR studies to probe the effects of alkyl substitution on biological activity.

Investigating PDE3-Independent Vasorelaxant Mechanisms

For pharmacology and physiology research focused on vascular smooth muscle function, this compound is the appropriate procurement choice over standard PDE3 inhibitors like milrinone or CI-930. As shown in related class evidence, 6-alkyl-4,5-dihydropyridazinones can induce vasorelaxation through mechanisms that are not solely dependent on PDE3 inhibition [4]. This makes it a valuable tool for dissecting alternative signaling pathways in vascular biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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